molecular formula C20H18ClF3N2O5 B2714980 1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate CAS No. 339099-88-6

1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate

Cat. No. B2714980
CAS RN: 339099-88-6
M. Wt: 458.82
InChI Key: NNFPGHZLRFCOLR-UHFFFAOYSA-N
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Description

“1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Nucleophilic Reactions and Ring Transformation : The reactivity of electron-deficient pyridone derivatives, similar in structure to the pyridinyl component of the target compound, has been studied in the context of nucleophilic reactions and ring transformations. These reactions can lead to the formation of new pyridone derivatives, which may have applications in material science or as intermediates in pharmaceutical synthesis (Matsumura, Ariga, & Tohda, 1979).

Synthesis and Magnetic Properties : Schiff bases, which share a similarity in the mechanism of formation with the target compound, have been explored for their synthesis and magnetic properties. These studies can inform the development of novel materials with specific magnetic properties for use in electronics or catalysis (Bhowmik et al., 2010).

Molecular Structures and Electronic Properties : The detailed analysis of molecular structures and electronic properties of complexes containing similar pyridine and amino components can provide insights into the electronic, optical, and catalytic properties of the target compound. These properties are crucial for applications in catalysis, organic electronics, and photovoltaics (Hureau et al., 2008).

Synthesis of Heterocyclic Compounds : The methodologies for synthesizing heterocyclic compounds using related structures could be applied to the target compound for generating new pharmaceuticals or agrochemicals. This includes the creation of pyrroles, pyridines, and other nitrogen-containing rings, which are common scaffolds in active pharmaceutical ingredients (Friedrich, Wächtler, & Meijere, 2002).

Complexation with Metal Ions : The study of complexation behaviors of related compounds with metal ions can suggest applications in the development of new coordination compounds with potential use in catalysis, environmental remediation, or as luminescent materials. Such research can reveal how the structural elements of the target compound might interact with various metal ions to form complexes with unique properties (Amarandei et al., 2014).

properties

IUPAC Name

diethyl 2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O5/c1-3-29-18(27)15(19(28)30-4-2)11-25-13-5-7-14(8-6-13)31-17-16(21)9-12(10-26-17)20(22,23)24/h5-11,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFPGHZLRFCOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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